Critical Intermediate for Clofarabine Synthesis
2-Chloro-9-(beta-D-ribofuranosyl)purine serves as a critical synthetic intermediate in multistep routes to clofarabine (2-chloro-9-(2′-deoxy-2′-fluoro-β-D-arabinofuranosyl)adenine), an FDA-approved antileukemic agent [1]. This contrasts with alternative purine nucleoside starting materials such as 2-amino-6-chloropurine derivatives, which require different protection and activation strategies [2]. The synthetic utility of 2-Chloro-9-(beta-D-ribofuranosyl)purine stems from its pre-formed ribofuranosyl linkage and strategically positioned 2-chloro substituent that remains intact through C6 amination steps, enabling sequential functionalization incompatible with 6-substituted analogs [3].
| Evidence Dimension | Synthetic route applicability for clofarabine production |
|---|---|
| Target Compound Data | Validated intermediate in clofarabine multistep synthesis from methyl β-D-ribofuranoside |
| Comparator Or Baseline | 2-amino-6-chloropurine arabinofuranosyl derivatives (alternative starting materials) |
| Quantified Difference | Differentiated synthetic pathway; 2-chloro-9-(beta-D-ribofuranosyl)purine provides pre-formed ribofuranosyl linkage with C2 chloro handle intact for sequential diversification |
| Conditions | Multistep organic synthesis including fluorination and amination steps |
Why This Matters
Researchers and process chemists procuring for clofarabine analog development require this specific 2-chloro-6-deamino substitution pattern; generic purine nucleosides lack the requisite orthogonal reactivity for the established synthetic route.
- [1] SciProfiles. Syntheses of Clofarabine and Related C2′-β-fluorinated Nucleoside Analogues. 2021. View Source
- [2] The Free Library. Production of Value-Added Arabinofuranosyl Nucleotide Analogues from Nucleoside by an In Vitro Enzymatic Synthetic Biosystem. 2024. View Source
- [3] Eureka Patsnap. Synthesis method of clofarabine of nucleoside analogues. Patent CN101602784A. 2009. View Source
